7-Cyanomethotrexate Dimethyl Ester-D3 is a deuterated derivative of Methotrexate, a well-known antineoplastic and antirheumatic agent. This compound serves primarily as an intermediate in the synthesis of 7-Hydroxy Methotrexate-d3 Ammonium Salt, which is a deuterated metabolite of Methotrexate. The incorporation of deuterium allows researchers to study metabolic pathways safely and effectively in vivo, enhancing the understanding of drug metabolism and pharmacokinetics.
7-Cyanomethotrexate Dimethyl Ester-D3 is classified under pharmaceutical compounds, particularly as an isotopically labeled analogue. Its CAS number is 432545-61-4, and it is recognized for its role in the synthesis of other Methotrexate derivatives. The compound is categorized within standards and pharmaceutical drug impurities/metabolites, making it significant for research and development in medicinal chemistry.
The synthesis of 7-Cyanomethotrexate Dimethyl Ester-D3 involves several steps that start from the basic Methotrexate structure. The process often utilizes deuterated reagents to ensure the incorporation of deuterium atoms, which is crucial for its labeling. Key steps in the synthesis may include:
The molecular formula for 7-Cyanomethotrexate Dimethyl Ester-D3 is , with a molecular weight of approximately 510.52 g/mol. The compound's structure can be represented using various chemical notations:
N[C@@H](CCC(=O)OC)C(=O)OC
The presence of deuterium atoms enhances the stability of this compound, making it particularly useful for metabolic studies.
7-Cyanomethotrexate Dimethyl Ester-D3 can undergo various chemical reactions:
These reactions are facilitated by appropriate solvents and catalysts to ensure efficient transformation and high yields.
The mechanism of action for 7-Cyanomethotrexate Dimethyl Ester-D3 primarily involves its conversion into 7-Hydroxy Methotrexate-d3 Ammonium Salt. This metabolite inhibits dihydrofolate reductase, an enzyme critical for tetrahydrofolate synthesis, which in turn affects purine and thymidylate production necessary for DNA synthesis. Consequently, this inhibition leads to decreased cell proliferation, making it effective in cancer treatment contexts.
These properties are critical for handling, storage, and application in laboratory settings.
7-Cyanomethotrexate Dimethyl Ester-D3 has significant applications in scientific research:
This compound serves as a vital tool in both academic research and pharmaceutical development, contributing to advancements in understanding drug action mechanisms and improving therapeutic strategies.
Diethyl phosphorocyanidate (DEPC) serves as a specialized cyanation reagent for the selective modification of the C-7 position in methotrexate analogs. This reaction proceeds via nucleophilic addition-elimination, where DEPC activates the pteridine ring for cyanide attack. The C-7 position is electronically favored for this modification due to its reduced electron density compared to other ring positions, enabling precise functionalization without affecting the 2,4-diaminopteridine substructure or the glutamate side chain [2]. The reaction typically occurs under anhydrous conditions in aprotic solvents like dimethylformamide (DMF), with temperatures maintained at –20°C to 0°C to prevent polycyanation or decomposition of the thermally sensitive pteridine ring. Post-cyanation, the intermediate 7-cyano compound is isolated via precipitation at neutral pH, yielding a product suitable for downstream esterification [2] [6].
Table 1: Cyanation Reagent Efficiency Comparison
Reagent | Reaction Temp (°C) | Yield (%) | Purity (HPLC) | Byproducts Identified |
---|---|---|---|---|
Diethyl Phosphorocyanidate | -20 to 0 | 92 | 98.5% | <0.5% |
Cyanogen Bromide | 25 | 65 | 85.2% | 12% hydrolyzed product |
Zn(CN)₂/Pd(PPh₃)₄ | 80 | 78 | 90.1% | 8% dehalogenated compound |
The DEPC route achieves >90% yield with minimal purification requirements due to its high chemoselectivity. This contrasts sharply with metal-catalyzed cyanation methods (e.g., Zn(CN)₂/Pd catalysts), which require elevated temperatures and generate metal contaminants that complicate pharmaceutical applications. DEPC's main advantage lies in its inability to react with the carboxylic acid groups of methotrexate, preserving the substrate for subsequent esterification [2] [6].
Deuterium labeling at the dimethyl ester moiety involves a two-stage strategy: (1) classical esterification of the carboxylic acid groups, followed by (2) deuterium exchange at the α-carbon of the glutamate chain. In the initial step, 7-cyanomethotrexate undergoes esterification using thionyl chloride in deuterated methanol (CD₃OD), generating the non-deuterated dimethyl ester. This intermediate is then treated with deuterium oxide (D₂O) under basic catalysis (NaOCD₃) to facilitate H/D exchange at the acid-sensitive α-position adjacent to the amide nitrogen [5] [8]. The isotopic purity (>98% D₃) is achieved through iterative exchange cycles, each extending deuteration by ~30%, with residual protons removed via reversed-phase chromatography using deuterated solvents [5].
Critical to this process is the timing of deuteration: Introducing deuterium after esterification prevents racemization at the glutamate chiral center. The C-7 cyano group's electron-withdrawing nature marginally accelerates deuteration kinetics (k = 0.42 min⁻¹ vs. 0.31 min⁻¹ for unmodified methotrexate ester) by increasing the α-carbon's acidity. Mass spectrometry confirms deuterium placement, showing the characteristic [M+D₃]⁺ ion at m/z 491.52 (vs. 488.49 for the protonated form) with ≤0.5% protium contamination [5] [8].
Table 2: Deuterium Incorporation Efficiency Under Varied Conditions
Catalyst | Solvent | Temp (°C) | Reaction Cycles | Isotopic Purity (%) | Chiral Integrity (%) |
---|---|---|---|---|---|
NaOCD₃ | CD₃OD/D₂O | 40 | 3 | 98.9 | 99.8 |
CD₃COOD | CD₃OD | 60 | 5 | 87.2 | 92.1 |
D₂SO₄ | CD₃COCD₃ | 25 | 8 | 96.5 | 97.3 |
Reaction parameter optimization focuses on three interdependent variables: solvent polarity, temperature control, and catalyst loading. Esterification in anhydrous CD₃OD achieves 95% conversion when thionyl chloride is added incrementally (0.5 eq/hr) at –40°C, minimizing acid-mediated degradation of the pteridine ring. Higher temperatures (>0°C) promote demethylation at C-7, reducing yields by ~22% per 10°C increase [7]. For deuteration, 0.1 eq NaOCD₃ in CD₃OD/D₂O (4:1 v/v) at 40°C maximizes exchange while preserving stereochemistry. Notably, the 7-cyano group necessitates reduced catalyst loads versus non-cyanated analogs to prevent nucleophilic addition at the cyano carbon [5] [7].
Scalability requires strict oxygen exclusion, as dissolved O₂ oxidizes the diaminopteridine system, forming up to 8% 7-cyano-4-oxo byproducts. Sparging with argon reduces oxidation to ≤0.3%. Final purification employs silica gel chromatography with ethyl acetate/deuterated chloroform (CDCl₃), yielding >99.5% chemically and isotopically pure product. Accelerated stability studies (40°C/75% RH) confirm the deuterated analog's superiority: 7-Cyanomethotrexate Dimethyl Ester-D3 degrades <0.2% in 30 days versus 1.7% for its non-deuterated counterpart, attributable to deuterium’s kinetic isotope effect slowing hydrolysis [5] [7].
Table 3: Optimized Reaction Parameters for Key Synthetic Steps
Step | Optimal Solvent | Temperature (°C) | Catalyst/Reagent | Time (h) | Yield (%) |
---|---|---|---|---|---|
C-7 Cyanation | Anhydrous DMF | -20 | DEPC (1.05 eq) | 2 | 92 |
Dimethyl Ester Formation | CD₃OD | -40 | SOCl₂ (2.5 eq) | 6 | 89 |
α-Carbon Deuteration | CD₃OD/D₂O (4:1) | 40 | NaOCD₃ (0.1 eq) | 12 | 95 |
CAS No.: 114507-35-6
CAS No.: 496-03-7
CAS No.: 28387-44-2
CAS No.: 569674-13-1